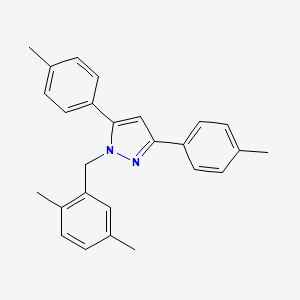
1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its complex aromatic structure, which includes multiple methyl groups and phenyl rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core through the cyclization of hydrazines with 1,3-diketones. The specific steps are as follows:
Formation of the Pyrazole Core: Hydrazine reacts with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole core undergoes electrophilic aromatic substitution to introduce the 2,5-dimethylbenzyl and 4-methylphenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Halogenation and nitration can occur at the aromatic rings under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated aromatic rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,5-Dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(2,5-dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 1-(2,5-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole
- 1-(4-Methylbenzyl)-3,5-diphenyl-1H-pyrazole
- 1-(2,5-Dimethylbenzyl)-3,5-diphenyl-1H-pyrazole
Uniqueness: 1-(2,5-Dimethylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of multiple methyl groups and phenyl rings enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.
Properties
Molecular Formula |
C26H26N2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2/c1-18-6-11-22(12-7-18)25-16-26(23-13-8-19(2)9-14-23)28(27-25)17-24-15-20(3)5-10-21(24)4/h5-16H,17H2,1-4H3 |
InChI Key |
DJHYZYUGERWAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2CC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















